Lipid A-prephoson

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

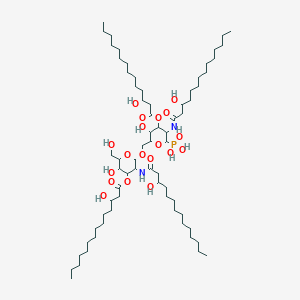

Lipid A-prephoson is a molecule that belongs to the class of lipopolysaccharides (LPS) and is found in the outer membrane of Gram-negative bacteria. It is an essential component of the bacterial cell wall and plays a crucial role in the pathogenesis of bacterial infections. The synthesis method of lipid A-prephoson is complex and involves several enzymatic reactions that occur in a highly regulated manner. In recent years, scientific research has focused on understanding the mechanism of action of lipid A-prephoson and its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of lipid A-prephoson involves its interaction with the host immune system. Lipid A-prephoson binds to TLR4 on the surface of immune cells, triggering a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines. This leads to the recruitment of immune cells to the site of infection and the elimination of the bacterial pathogen.

Biochemische Und Physiologische Effekte

Lipid A-prephoson has several biochemical and physiological effects. It activates the innate immune system by binding to TLR4 and triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This leads to the recruitment of immune cells to the site of infection and the elimination of the bacterial pathogen. Lipid A-prephoson also plays a crucial role in the pathogenesis of bacterial infections and is essential for the survival of Gram-negative bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

Lipid A-prephoson has several advantages and limitations for lab experiments. One of the advantages is that it is an essential component of the bacterial cell wall and is found in all Gram-negative bacteria. This makes it an ideal target for the development of antibiotics and vaccines. However, lipid A-prephoson is a complex molecule, and its synthesis method is complex, which makes it difficult to study in the laboratory.

Zukünftige Richtungen

There are several future directions for the study of lipid A-prephoson. One area of research is the development of lipid A-prephoson as an adjuvant in vaccine development. Lipid A-prephoson has been shown to activate the innate immune system and could be used to enhance the immune response to vaccines. Another area of research is the development of novel antibiotics that target lipid A-prephoson synthesis. This could lead to the development of new antibiotics that are effective against Gram-negative bacteria. Finally, the study of the mechanism of action of lipid A-prephoson could lead to the development of new therapies for the treatment of bacterial infections.

Synthesemethoden

The synthesis of lipid A-prephoson is a complex process that involves several enzymatic reactions. The biosynthesis of lipid A-prephoson begins with the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from glucose-6-phosphate. The enzyme LpxA catalyzes the transfer of UDP-GlcNAc to 3-hydroxydecanoyl-ACP (3-OH-C10:ACP) to form UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine (UDP-3-O-HDA-GlcNAc). The next step involves the transfer of a second 3-OH-C10:ACP molecule to UDP-3-O-HDA-GlcNAc by the enzyme LpxD, resulting in the formation of UDP-2,3-diacylglucosamine (UDP-2,3-diacyl-GlcN). The final step in the synthesis of lipid A-prephoson involves the addition of a phosphate group to the 1-position of UDP-2,3-diacyl-GlcN by the enzyme LpxT, resulting in the formation of lipid A-prephoson.

Wissenschaftliche Forschungsanwendungen

Lipid A-prephoson has been extensively studied in scientific research, and its application extends beyond its role in bacterial cell wall synthesis. It has been shown to play a crucial role in the pathogenesis of bacterial infections, and its interaction with the host immune system has been extensively studied. Lipid A-prephoson has been shown to activate the innate immune system by binding to Toll-like receptor 4 (TLR4) and triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This has led to the development of lipid A-prephoson as an adjuvant in vaccine development.

Eigenschaften

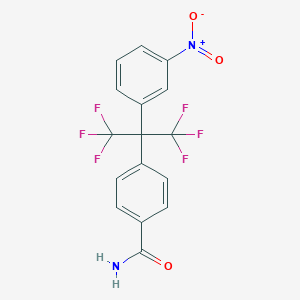

IUPAC Name |

[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H129N2O19P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMIYVKPBNCKJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)P(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H129N2O19P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid | |

CAS RN |

131061-35-3 |

Source

|

| Record name | Lipid A-prephoson | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131061353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

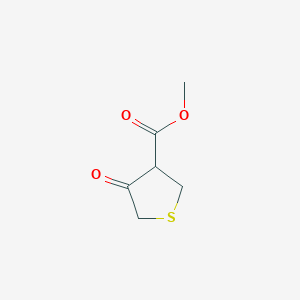

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)

![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)